Cas no 851405-10-2 (4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide)

4-Chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide is a synthetic small-molecule compound featuring a quinolinone core linked to a chloro-nitrobenzamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups enhances its reactivity and potential for selective interactions in biological systems. Its well-defined heterocyclic framework is advantageous for designing targeted inhibitors or probes, particularly in studies involving kinase modulation or enzyme inhibition. The compound's stability and synthetic accessibility further support its utility in structure-activity relationship (SAR) explorations and drug discovery pipelines.
4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide structure
851405-10-2 structure
Product name:4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide
CAS No:851405-10-2
MF:C19H16ClN3O4
MW:385.801043510437
CID:6243401
PubChem ID:3301795

4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide
    • AB00669465-01
    • 4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
    • F0611-0515
    • 851405-10-2
    • AKOS024587091
    • Inchi: 1S/C19H16ClN3O4/c1-11-2-3-12-9-14(19(25)22-16(12)8-11)6-7-21-18(24)13-4-5-15(20)17(10-13)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,24)(H,22,25)
    • InChI Key: HTNHDGVCWZBACV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(NCCC1C(NC2C=C(C)C=CC=2C=1)=O)=O

Computed Properties

  • Exact Mass: 385.083
  • Monoisotopic Mass: 385.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 3.4

4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0515-10mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0611-0515-5μmol
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0611-0515-25mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0611-0515-3mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0515-4mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0515-20mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0515-1mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0515-20μmol
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0515-10μmol
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0515-30mg
4-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851405-10-2 90%+
30mg
$119.0 2023-05-17

Additional information on 4-chloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide

4-Chloro-N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)ethyl-3-Nitrobenzamide: A Multifunctional Scaffold in Modern Medicinal Chemistry

CAS No. 851405-10-2 represents a structurally complex molecule that integrates multiple pharmacophoric elements, making it a promising candidate for drug discovery. The compound’s molecular architecture combines a 3-nitrobenzamide group with a 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl moiety, linked via an ethyl chain and a 4-chloro substituent. This unique combination of functional groups suggests potential applications in targeting specific biological pathways, such as kinase inhibition or anti-inflammatory mechanisms. Recent studies have highlighted the importance of such hybrid scaffolds in developing multitarget drugs, which are increasingly relevant in addressing complex diseases like cancer and neurodegenerative disorders.

From a synthetic perspective, the 4-chloro substituent on the benzamide ring may modulate lipophilicity and metabolic stability, while the 7-methyl group on the quinoline ring could enhance conformational flexibility. The 2-oxo-1,2-dihydroquinolin-3-yl moiety, a derivative of quinoline, is known for its biological activity in various contexts, including antimicrobial and antitumor properties. The presence of a 3-nitro group on the benzamide ring further introduces redox-active functionality, which may influence the compound’s reactivity and potential therapeutic applications. These structural features collectively position the molecule as a versatile platform for chemical modification and biological evaluation.

Recent advances in medicinal chemistry have underscored the value of quinoline-derived compounds in drug development. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that quinoline-based scaffolds exhibit potent inhibitory activity against kinases involved in cancer progression. The 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl substructure in this compound aligns with such findings, suggesting potential interactions with protein kinase domains. Additionally, the 3-nitro group may contribute to redox cycling, a mechanism implicated in the oxidative stress response, which is a key factor in neurodegenerative diseases like Parkinson’s and Alzheimer’s.

The 4-chloro substituent on the benzamide ring introduces a critical element of structural diversity, enabling the compound to engage in various intermolecular interactions. Chlorine atoms are often used to fine-tune the electronic properties of aromatic systems, which can influence binding affinity and selectivity. In the context of this molecule, the 4-chloro group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, a feature that is particularly valuable in the design of small-molecule therapeutics. This aspect is supported by recent computational studies showing that chlorinated benzamide derivatives exhibit improved binding profiles in kinase assays.

From a pharmacological standpoint, the 3-nitrobenzamide moiety is known to participate in diverse biological processes, including the regulation of inflammatory responses. Nitro groups can act as electron-withdrawing substituents, modulating the reactivity of adjacent functional groups. In the case of this compound, the 3-nitro group may influence the molecule’s ability to interact with enzymes involved in nitric oxide metabolism, which is relevant to conditions such as sepsis and chronic inflammation. The integration of this group with the quinoline scaffold also opens possibilities for exploring its role in modulating redox-active enzymes, a topic of growing interest in the field of oxidative stress research.

Structural analysis of the 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl fragment reveals its potential for engaging in hydrogen bonding and π-π stacking interactions. The 7-methyl group, while relatively inert, may contribute to steric effects that influence the compound’s conformational behavior. This is particularly significant in drug design, where the ability to adopt specific conformations can determine the molecule’s biological activity. The 2-oxo group in the quinoline ring is also a key player, as it can act as a hydrogen bond acceptor, enhancing the compound’s interactions with target proteins. These features are consistent with the design principles of modern drug discovery, where multifunctional scaffolds are favored for their ability to engage multiple binding sites.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of complex molecules like this one, which is critical for advancing drug discovery programs. The ethyl linker connecting the benzamide and quinoline moieties is a strategic choice, as it provides flexibility while maintaining the integrity of the core scaffolds. This linker can also serve as a site for further functionalization, allowing for the exploration of diverse chemical modifications. For example, replacing the ethyl group with other alkyl or aryl substituents may yield derivatives with altered physicochemical properties, such as improved solubility or metabolic stability, which are essential for drug development.

Experimental studies on similar compounds have shown that the combination of quinoline and benzamide moieties can lead to enhanced biological activity. A 2022 review in Drug Discovery Today highlighted the potential of quinoline-benzamide hybrids in targeting cancer-associated kinases, such as EGFR and Src. The 3-nitro group in this compound may further modulate its activity by influencing the electronic environment of the benzamide ring, potentially enhancing its ability to bind to target proteins. These findings underscore the importance of structural optimization in the development of effective therapeutics.

From a computational perspective, the molecule’s structure is amenable to virtual screening and molecular docking studies, which are widely used in drug discovery. The presence of multiple functional groups, including the 4-chloro, 3-nitro, and 7-methyl substituents, provides a rich set of interactions that can be explored in silico. These interactions may include hydrogen bonding, hydrophobic effects, and electrostatic interactions, all of which are critical for determining the compound’s binding affinity and selectivity. This makes the molecule a suitable candidate for further computational investigations aimed at identifying potential therapeutic targets.

In conclusion, CAS No. 851405-10-2 represents a structurally sophisticated compound with significant potential in medicinal chemistry. Its unique combination of a 3-nitrobenzamide group, a 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl moiety, and a 4-chloro substituent positions it as a versatile scaffold for exploring diverse biological activities. The molecule’s design aligns with current trends in drug discovery, emphasizing the importance of multifunctional scaffolds in addressing complex diseases. Further research into its pharmacological properties and synthetic modifications will be critical in unlocking its full therapeutic potential.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd